molecular formula C21H25BrN2O3S B300949 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide

Katalognummer B300949
Molekulargewicht: 465.4 g/mol
InChI-Schlüssel: JQKRXBYEDFPFMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of physiological effects.

Wirkmechanismus

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 is a potent activator of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in a wide range of physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By activating sGC, this compound 41-2272 increases the production of cGMP, which in turn leads to the physiological effects associated with this compound.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in various blood vessels, including the pulmonary arteries, which makes it a potential therapeutic agent for the treatment of pulmonary hypertension. It has also been shown to inhibit platelet aggregation, which may be beneficial in the treatment of thrombosis. In addition, this compound 41-2272 has been shown to relax smooth muscle cells in various tissues, including the corpus cavernosum, which makes it a potential therapeutic agent for the treatment of erectile dysfunction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 is its high potency and selectivity for sGC. This makes it a useful tool compound for studying the role of sGC in various physiological processes. However, one of the limitations of this compound 41-2272 is its relatively short half-life in vivo, which may limit its potential therapeutic applications.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272. One area of interest is the development of more potent and selective sGC activators, which may have greater therapeutic potential. Another area of interest is the investigation of the potential use of this compound 41-2272 in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro. Finally, the role of sGC in various physiological processes is still not fully understood, and further research is needed to elucidate the mechanisms underlying the effects of this compound 41-2272 and other sGC activators.

Synthesemethoden

The synthesis of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 3-methylphenylacetic acid. The final product is obtained after purification through column chromatography. The synthesis method has been described in detail in a number of publications, including a patent application filed by Bayer AG.

Wissenschaftliche Forschungsanwendungen

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications, including the treatment of pulmonary hypertension, erectile dysfunction, and heart failure. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound 41-2272 has been used as a tool compound to study the role of sGC in various physiological processes.

Eigenschaften

Molekularformel

C21H25BrN2O3S

Molekulargewicht

465.4 g/mol

IUPAC-Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H25BrN2O3S/c1-16-6-5-7-18(14-16)23-21(25)15-24(19-8-3-2-4-9-19)28(26,27)20-12-10-17(22)11-13-20/h5-7,10-14,19H,2-4,8-9,15H2,1H3,(H,23,25)

InChI-Schlüssel

JQKRXBYEDFPFMD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.